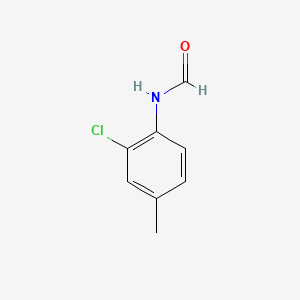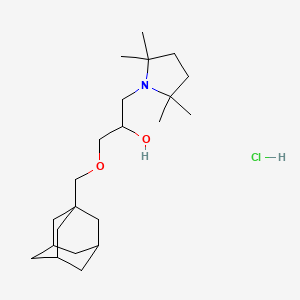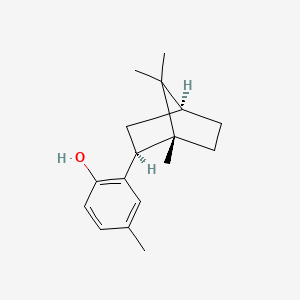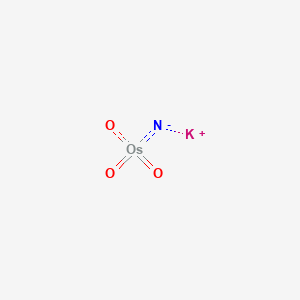
Formamide, N-(2-chloro-4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2-chloro-4-methylphenyl)- is an organic compound with the molecular formula C8H8ClNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chloro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-chloro-4-methylphenyl)- typically involves the reaction of 2-chloro-4-methylaniline with formic acid or its derivatives. One common method is the formylation of 2-chloro-4-methylaniline using formic acid or formic acid derivatives under acidic conditions. The reaction can be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Formamide, N-(2-chloro-4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2-chloro-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formamide, N-(2-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N-(2-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(2-methylphenyl)-: Similar structure but lacks the chloro group.
Formamide, N-(4-methoxyphenyl)-: Contains a methoxy group instead of a chloro group.
Formamide, N-(4-chloro-2-methylphenyl)-: Similar structure with the chloro group at a different position
Uniqueness
Formamide, N-(2-chloro-4-methylphenyl)- is unique due to the presence of both the chloro and methyl groups on the phenyl ring.
Properties
CAS No. |
18931-77-6 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-5H,1H3,(H,10,11) |
InChI Key |
PNFYXLLGJRVGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)

![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)




![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)




